S-phenyl-D-cysteine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
(2S)-2-amino-3-phenylsulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1 |
InChI Key |
XYUBQWNJDIAEES-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)SCC(C(=O)O)N |
Origin of Product |
United States |
Enzymatic and Biocatalytic Transformations Involving S Phenyl D Cysteine
S-phenyl-D-cysteine as a Substrate for Biocatalytic Systems
While its L-isomer counterpart is more commonly associated with metabolic pathways, this compound serves as a substrate for specific enzymes that recognize D-amino acids.
D-Amino Acid Oxidase (DAO) is a flavoenzyme (EC 1.4.3.3) that catalyzes the stereospecific oxidative deamination of D-amino acids into their corresponding α-keto acids, ammonia, and hydrogen peroxide. nih.govfrontiersin.org Human D-Amino Acid Oxidase (hDAAO) exhibits broad substrate specificity, with a notable preference for neutral, hydrophobic D-amino acids. nih.govnih.gov
Research has demonstrated that D-cysteine is a particularly effective substrate for hDAAO, showing the highest catalytic efficiency (kcat/Km) among many tested D-amino acids. nih.gov The enzyme readily oxidizes D-cysteine to 3-mercaptopyruvate (B1229277). frontiersin.org Given the enzyme's high activity on D-cysteine and its preference for substrates with hydrophobic side chains (such as D-phenylalanine and D-tyrosine), this compound, which combines both features, is an anticipated substrate for DAO. nih.govnih.gov The phenyl group provides the hydrophobicity that fits well into the active site of the enzyme. The degradation reaction catalyzed by DAO involves a hydride transfer from the α-carbon of the D-amino acid to the FAD cofactor. nih.gov
Table 1: Apparent Kinetic Parameters of human D-Amino Acid Oxidase (hDAAO) with Relevant D-Amino Acid Substrates Kinetic parameters were determined at pH 8.5 and 25°C.
| Substrate | Apparent Km (mM) | Apparent kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (s⁻¹mM⁻¹) |
| D-Cysteine | 0.6 | 13.0 | 21.7 |
| D-Phenylalanine | 1.8 | 21.0 | 11.7 |
| D-Tyrosine | 0.7 | 25.0 | 35.7 |
| D-Serine | 11.0 | 5.4 | 0.49 |
| Data sourced from studies on hDAAO. nih.govnih.govcore.ac.ukresearchgate.net |
The interaction of this compound with other enzymes that metabolize cysteine is largely limited by their high stereospecificity for L-isomers.
Cysteine Dioxygenase (CDO): This non-heme iron enzyme (EC 1.13.11.20) catalyzes the oxidation of the sulfhydryl group of L-cysteine to cysteinesulfinic acid. nih.govwikipedia.org The dioxygenation reaction catalyzed by CDO is highly specific to L-cysteine, and structurally similar thiols like cysteamine (B1669678) or β-mercaptoethanol are not processed. nih.gov This stringent substrate specificity makes it highly improbable that this compound can act as a substrate for CDO.
Cysteine S-conjugate β-lyases: These enzymes (EC 4.4.1.13) are dependent on Pyridoxal-5'-Phosphate (PLP) and catalyze β-elimination reactions of cysteine S-conjugates. nih.govnih.gov Their primary role is in the metabolism of xenobiotics and naturally occurring sulfur compounds. nih.gov The vast majority of characterized cysteine S-conjugate β-lyases, including those in mammals, are specific for L-cysteine S-conjugates. nih.govwikipedia.org Therefore, this compound is not considered a typical substrate for these enzymes.
Inhibitory Mechanisms and Enzyme Kinetics of this compound Derivatives
The D-configuration of this compound, combined with its thiol-containing structure, makes it a potent inhibitor of certain metalloenzymes.
Carboxypeptidase A is a zinc-dependent metalloprotease that cleaves C-terminal amino acids from peptides, showing a preference for aromatic or branched aliphatic side chains. proteopedia.org D-cysteine and its derivatives are effective inhibitors of this enzyme. The inhibitory mechanism of D-cysteine involves the tight binding of its sulfur atom to the active site zinc ion. mdpi.com This coordination disrupts the catalytic machinery of the enzyme.
A study of N-substituted cysteine derivatives revealed that compounds derived from D-cysteine are significantly more potent inhibitors of Carboxypeptidase A than their L-cysteine counterparts. nih.gov This highlights the critical role of the D-stereocenter in orienting the molecule for optimal interaction within the enzyme's active site. While the specific inhibition constant (Ki) for this compound is not documented, data for structurally similar compounds underscore its potential as a powerful inhibitor. For instance, D-cysteine has a Ki of 2.3 µM, and introducing a phenethyl group on the amino group of D-cysteine results in an inhibitor with a Ki value of just 55 nM. nih.govnih.gov
Table 2: Inhibition of Carboxypeptidase A by D-Cysteine and a Derivative
| Inhibitor | Structure | Inhibition Constant (Ki) |
| D-Cysteine | An amino acid with a thiol side chain. | 2.3 µM |
| N-phenethyl-D-cysteine | D-cysteine with a phenethyl group attached to the nitrogen atom. | 55 nM |
| Data sourced from studies on Carboxypeptidase A inhibition. nih.govnih.gov |
Direct comparative studies on the enzymatic effects of this compound and S-phenyl-L-cysteine are limited, but the existing data on related derivatives consistently point to stereospecificity as a key determinant of their function.
As noted, derivatives of D-cysteine are substantially more potent inhibitors of Carboxypeptidase A than the corresponding L-cysteine derivatives. nih.gov This difference is attributed to the D-isomer's ability to position its carboxylate and thiol groups in a way that leads to more favorable and stable interactions within the enzyme's active site. mdpi.com
Conversely, in enzyme systems that are specific for L-amino acids, the L-isomer is the active substrate while the D-isomer is inactive. For example, studies on the bioactivation of S-phenyl-L-cysteine by cysteine conjugate β-lyase show that it is metabolized, whereas the D-isomer would not be a substrate for this L-specific enzyme. researchgate.netnih.gov This opposing activity—where the D-isomer is a potent inhibitor of one enzyme and the L-isomer is a substrate for another—showcases the divergent roles these stereoisomers can play in biocatalytic systems.
Role of Pyridoxal-5'-Phosphate (PLP) in Cysteine Analog Reactivity
Pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a vast array of enzymatic reactions involving amino acids, including transaminations, decarboxylations, and eliminations. nih.gov PLP's role is particularly relevant to the reactivity of cysteine analogs like this compound.
PLP can catalyze reactions even in the absence of an enzyme. When reacted with S-substituted cysteines, such as S-phenyl-cysteine, under slightly alkaline conditions, PLP facilitates an α,β-elimination reaction. nih.gov The reaction mechanism begins with the formation of a Schiff base (an external aldimine) between the aldehyde group of PLP and the amino group of the cysteine analog. nih.govnih.gov This intermediate is key to PLP's catalytic power, as it acts as an "electron sink," stabilizing the negative charge that develops when a proton is removed from the α-carbon. nih.gov
Following deprotonation at the α-carbon, the bond between the β-carbon and the sulfur atom is cleaved, eliminating the phenylthiol group. This process results in the formation of aminoacrylate, which subsequently hydrolyzes non-enzymatically to pyruvate (B1213749) and ammonia. nih.gov The PLP cofactor is regenerated at the end of the cycle. This fundamental PLP-dependent mechanism underlies the reactions catalyzed by enzymes like cysteine S-conjugate β-lyase. nih.gov
Enzyme-Independent Chemical Interactions and Thiazolidine (B150603) Formation
The non-enzymatic reactions of cysteine and its derivatives are of significant interest in biochemistry and toxicology, as these interactions can occur spontaneously within biological systems when reactive molecules are present. A hallmark reaction of cysteine is its condensation with carbonyl compounds, such as aldehydes and ketones, to form a five-membered heterocyclic ring known as a thiazolidine. However, the chemical structure of this compound, specifically the substitution on its sulfur atom, fundamentally alters its reactivity compared to free cysteine.
The Mechanism of Thiazolidine Formation with Unsubstituted Cysteine
Thiazolidine formation is a characteristic non-enzymatic reaction of amino acids that possess a free sulfhydryl (-SH) group and an amino (-NH2) group in proximity, such as cysteine. The reaction proceeds via condensation with a carbonyl compound (an aldehyde or ketone). researchgate.net The process involves two key nucleophilic attacks on the electrophilic carbonyl carbon.
The reaction can be initiated by either the nitrogen of the amino group or the sulfur of the thiol group attacking the carbonyl carbon, leading to the formation of a hemiaminal or a hemithioacetal intermediate, respectively. researchgate.netresearchgate.net This is followed by an intramolecular cyclization and dehydration (loss of a water molecule) to yield the stable 2-substituted thiazolidine-4-carboxylic acid ring structure. wikipedia.org This reaction is reversible and its rate and equilibrium can be influenced by factors such as pH and the specific nature of the carbonyl compound. researchgate.net For instance, the highly electrophilic formaldehyde (B43269) reacts readily with cysteine to form a stable thiazolidine. researchgate.net
The Chemical Inability of this compound to Form Thiazolidines
In this compound, the hydrogen atom of the sulfhydryl group is replaced by a phenyl group, forming a thioether. This modification is a form of S-alkylation (or more specifically, S-arylation). nih.gov The absence of the nucleophilic free thiol (-SH) group makes the classical thiazolidine cyclization reaction impossible for this compound. The sulfur atom in the thioether is not sufficiently nucleophilic to attack the carbonyl carbon and initiate the ring formation characteristic of free cysteine.
While the thiol group is blocked, the other reactive functionalities of the amino acid—the primary amino group and the carboxylic acid group—remain. Therefore, this compound can still participate in other enzyme-independent chemical interactions, primarily involving its amino group.
Alternative Non-Enzymatic Reactions: Schiff Base Formation
The most prominent enzyme-independent reaction for this compound with an aldehyde or ketone involves its primary amino group. The nucleophilic amino group can attack the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.org This reaction proceeds through a hemiaminal intermediate, which then dehydrates to form an imine, also known as a Schiff base. wikipedia.orgresearchgate.net
This condensation reaction is common to most amino acids and does not involve the side chain's sulfur atom. researchgate.net The formation of a Schiff base is a reversible process and is a key step in many enzymatic and non-enzymatic pathways in biology. wikipedia.org For this compound, the reaction with an aldehyde (R'-CHO) would result in a Phenyl-S-(N-alkylidene)-D-cysteine, but not a cyclized thiazolidine.
The table below summarizes the differences in reactivity between D-cysteine and this compound with a generic aldehyde.
| Reactant | Reactive Groups | Primary Product with Aldehyde | Can it form a Thiazolidine? |
| D-Cysteine | Amino (-NH2), Thiol (-SH), Carboxyl (-COOH) | 2-substituted-Thiazolidine-4-carboxylic acid | Yes |
| This compound | Amino (-NH2), Thioether (-S-Ph), Carboxyl (-COOH) | Schiff Base (Imine) | No |
This table illustrates the fundamental difference in reactivity towards aldehydes between D-cysteine and its S-phenyl substituted derivative.
Research has explored the reactivity of various S-substituted cysteine derivatives. For instance, a study on the synthesis of a Schiff base from S-allyl cysteine and methionine demonstrated the reactivity of the amino group in S-substituted cysteines. nih.gov These findings underscore that while the substitution on the sulfur atom prevents thiazolidine formation, the amino group remains a key site for non-enzymatic covalent modifications. nih.govresearchgate.net
The following table provides examples of carbonyl compounds and their documented reactions with the functional groups found in cysteine and its derivatives.
| Carbonyl Compound | Reacts With | Product Type | Reference |
| Formaldehyde | Cysteine (amino and thiol groups) | Thiazolidine | researchgate.net |
| Glyoxal | Cysteine (thiol group) | S-(carboxymethyl)cysteine | nih.gov |
| Phenylhydrazine | Aldehydes/Ketones (carbonyl group) | Phenylhydrazone | youtube.com |
| General Aldehyde | Amino Acids (amino group) | Schiff Base (Imine) | wikipedia.org |
This table provides examples of known non-enzymatic reactions involving carbonyl compounds and amino acid functional groups.
Metabolic Pathways and Biological Functions of S Phenyl D Cysteine
Integration into Xenobiotic Metabolism and Detoxification Pathways
The presence and altered levels of S-phenyl-D-cysteine in biological samples, particularly in disease states such as sepsis, suggest its involvement in the body's metabolic response to physiological challenges. While direct evidence of its role as a xenobiotic or its specific integration into classical detoxification pathways like mercapturic acid formation is not extensively detailed in the provided literature, its status as an identified metabolite implies its processing within mammalian metabolic systems.
Formation of Mercapturic Acid Derivatives for Metabolic Pathway Studies
Direct scientific literature detailing the formation of mercapturic acid derivatives specifically from this compound for metabolic pathway studies was not found within the scope of the provided search results. Mercapturic acid derivatives are typically formed through conjugation with glutathione (B108866) and subsequent processing, serving as markers for the metabolism of xenobiotics and endogenous compounds. The identification of this compound as a metabolite whose levels fluctuate in conditions like sepsis nih.govmdpi.comuef.fiwindows.netkarolinum.cznih.govmdpi.com indicates its participation in metabolic processes, but the specific pathway of mercapturic acid formation for this compound has not been elucidated in the reviewed literature.
Endogenous D-Cysteine Metabolism in Mammalian Systems
D-cysteine, the stereoisomer of the proteinogenic amino acid L-cysteine, is recognized as an endogenous molecule with significant biological roles in mammalian systems. Research indicates that D-cysteine is synthesized and degraded through specific enzymatic pathways and plays roles in cellular signaling. While this compound is a phenyl-substituted derivative, its identification as a metabolite in mammalian systems suggests an interaction with or derivation from endogenous metabolic processes.
Biosynthesis and Degradation Pathways of Endogenous D-Cysteine
Endogenous D-cysteine in mammalian systems is primarily synthesized by the enzyme serine racemase (SR) , which catalyzes the conversion of L-serine to D-cysteine nih.govnih.govnih.govbiorxiv.orgbiorxiv.org. This enzyme is also responsible for the production of D-serine, another important D-amino acid nih.gov.
The degradation of D-cysteine is mainly mediated by D-amino acid oxidase (DAO) , a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme. DAO efficiently degrades D-cysteine, exhibiting similar kinetics to its degradation of D-serine nih.govnih.govbiorxiv.orgnih.govebi.ac.ukresearchgate.net. Additionally, D-cysteine degradation can involve 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST) , particularly in pathways leading to hydrogen sulfide (B99878) (H₂S) production nih.govnih.govebi.ac.ukresearchgate.net.
Table 1: Key Enzymes in D-Cysteine Metabolism
| Enzyme | Primary Function | Key References |
| Serine Racemase (SR) | Biosynthesis of D-cysteine from L-serine | nih.govnih.govnih.govbiorxiv.orgbiorxiv.org |
| D-amino Acid Oxidase (DAO) | Degradation of D-cysteine | nih.govnih.govbiorxiv.orgnih.govebi.ac.ukresearchgate.net |
| 3-Mercaptopyruvate Sulfurtransferase (3MST) | Degradation of D-cysteine (with DAO for H₂S pathway) | nih.govnih.govebi.ac.ukresearchgate.net |
Stereospecific Roles in Cellular Signaling Mechanisms
D-cysteine has been implicated in various cellular signaling mechanisms. In the pancreas, it acts as a regulator of insulin (B600854) secretion, with SR knockout mice exhibiting altered insulin levels and islet morphology nih.govbiorxiv.org. In the brain, D-cysteine functions as a negative regulator of growth factor signaling during cortical development, influencing neural progenitor cell proliferation through the transcription factors FoxO1 and FoxO3a nih.govnih.gov. It has also been linked to signaling pathways involving cyclic AMP, CREB, and DNA methyltransferase 1 (DNMT1), affecting gene expression related to insulin production biorxiv.org. Furthermore, D-cysteine and its derivatives have demonstrated potential in reversing opioid-induced respiratory depression, suggesting a role in modulating neuronal excitability and signaling nih.govfrontiersin.org.
Broader Metabolic Context of S-Containing Amino Acids
S-containing amino acids, primarily cysteine and methionine, are fundamental to numerous metabolic processes. Cysteine is crucial for protein synthesis, acts as a precursor for glutathione (a key antioxidant), and participates in various enzymatic reactions due to its reactive thiol group. Methionine is an essential amino acid involved in protein synthesis and serves as a precursor for S-adenosylmethionine (SAM), a universal methyl group donor critical for DNA methylation and other methylation reactions.
Interplay with Cysteine Biosynthesis Pathways
Mammalian cysteine biosynthesis differs significantly from that in bacteria and plants. In mammals, cysteine is primarily synthesized from methionine via the transsulfuration pathway, involving homocysteine and cystathionine (B15957) as intermediates, catalyzed by cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) researchgate.netkegg.jpbiorxiv.org. This pathway also contributes to hydrogen sulfide (H₂S) generation biorxiv.org.
In contrast, bacteria and plants synthesize cysteine from serine through a two-step process involving serine acetyltransferase (CysE) and O-acetylserine sulfhydrylase (CysK or CysM) researchgate.netnih.govresearchgate.netnasa.gov. This pathway utilizes O-acetylserine and a sulfur source like sulfide or thiosulfate (B1220275) researchgate.net.
This compound, with its phenyl substituent, is not a direct product of these canonical L-cysteine biosynthesis pathways. However, its presence as an identified metabolite in biological systems, including its detection as an organic sulfur compound in onions mdpi.comresearchgate.net, suggests that it may be exogenously acquired or derived from metabolic modifications of other sulfur-containing compounds. Its altered levels in sepsis nih.govmdpi.comuef.fiwindows.netkarolinum.cznih.govmdpi.com indicate that it is processed or affected by mammalian metabolic machinery, potentially interacting with broader sulfur amino acid metabolism.
Table 2: Cysteine Biosynthesis Pathways
| Organism Type | Pathway Description | Key Enzymes/Intermediates | Key References |
| Bacteria | Two-step synthesis from serine. | Serine → O-acetylserine (CysE) → Cysteine (CysK/CysM) | researchgate.netnih.govresearchgate.netnasa.gov |
| Mammals | Synthesis from methionine via transsulfuration pathway. | Methionine → Homocysteine → Cystathionine → Cysteine (CBS, CSE) | researchgate.netkegg.jpbiorxiv.org |
Table 3: this compound in Sepsis
| Metabolite | Condition | Observed Change | Implied Role | Key References |
| This compound | Sepsis vs. SIRS/Healthy Controls | Decreased levels in sepsis patients nih.govmdpi.comuef.fiwindows.netkarolinum.cznih.govmdpi.com | Potential biomarker for sepsis diagnosis/severity | nih.govmdpi.comuef.fiwindows.netkarolinum.cznih.govmdpi.com |
Compound List:
this compound
L-cysteine
D-cysteine
Methionine
Homocysteine
Cystathionine
O-acetylserine
Serine
Glutathione
Hydrogen sulfide (H₂S)
S-adenosylmethionine (SAM)
Advanced Analytical Methodologies for S Phenyl D Cysteine Research
Chromatographic and Spectrometric Quantification Approaches
Chromatography, coupled with mass spectrometry, forms the cornerstone of modern analytical techniques for the detection and quantification of S-phenylcysteine and its derivatives. These methods provide the necessary resolving power to separate the analyte from a complex mixture and the sensitivity to detect it at low concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like S-phenylcysteine, derivatization is a necessary step to increase their volatility and thermal stability, making them amenable to GC analysis. S-phenylmercapturic acid (PMA), a urinary biomarker for benzene exposure and a related compound to S-phenylcysteine, is often analyzed using GC-MS. nih.gov The typical workflow involves the extraction of the analyte from the biological matrix, followed by a derivatization step. For instance, phenylalanine and tyrosine in neonatal blood spots have been successfully quantified by GC-MS after derivatization with N-methyl-N-(tert.-butyldimethylsilyl)trifluoroacetamide. nih.gov This approach yields derivatives that can be effectively separated on a GC column and subsequently detected by a mass spectrometer, often in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. nih.gov
The coupling of GC with MS provides a high degree of confidence in compound identification through the comparison of retention times and mass spectra with those of known standards. mdpi.com While GC-MS offers excellent sensitivity, with detection limits for some derivatized amino acids in the low micromolar range, the extensive sample pretreatment required can be a drawback. nih.govnih.gov
| Analyte | Matrix | Derivatization Reagent | Detection Limit | Reference |
|---|---|---|---|---|
| Phenylalanine | Neonatal Blood Spots | N-methyl-N-(tert.-butyldimethylsilyl)trifluoroacetamide | 1.2 µmol/L | nih.gov |
| Tyrosine | Neonatal Blood Spots | N-methyl-N-(tert.-butyldimethylsilyl)trifluoroacetamide | 1.6 µmol/L | nih.gov |
| S-phenylmercapturic acid | Urine | Not Specified | Not Specified | nih.gov |
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are the most widely used techniques for the analysis of S-phenylcysteine and other non-volatile biomolecules. rsc.orgresearchgate.net These methods offer high resolution, sensitivity, and specificity, and can often be performed with minimal sample preparation. researchgate.net
HPLC methods for amino acid analysis can be broadly categorized into pre-column and post-column derivatization approaches to enhance detection, often by UV-Vis or fluorescence detectors. researchgate.net For instance, a gradient HPLC method with photo diode array detection has been developed for the rapid analysis of phenylalanine and tyrosine. rsc.org Cysteine and cystine can be analyzed on a mixed-mode column with UV detection at 200 nm. sielc.comgoogle.com
LC-MS/MS has emerged as the gold standard for the quantitative analysis of biomolecules due to its exceptional sensitivity and selectivity. nih.govmdpi.comresearchgate.net This technique combines the separation power of HPLC with the precise mass analysis of tandem mass spectrometry. A two-dimensional LC-MS/MS procedure has been developed for the simultaneous determination of S-phenylmercapturic acid and other mercapturic acids in human urine. researchgate.net The use of isotope-labeled internal standards in LC-MS/MS methods allows for highly accurate and precise quantification. nih.gov For example, a method for S-methyl-l-cysteine and its sulfoxide in human plasma and urine using isotope-labeled internal standards reported limits of detection in the low micromolar range. nih.gov
| Analyte | Matrix | Technique | Detection Limit | Reference |
|---|---|---|---|---|
| S-methyl-l-cysteine | Urine | LC-MS/MS | 0.08 µM | nih.gov |
| S-methyl-l-cysteine | Plasma | LC-MS/MS | 0.04 µM | nih.gov |
| S-methyl-l-cysteine sulfoxide | Urine | LC-MS/MS | 0.03 µM | nih.gov |
| S-methyl-l-cysteine sulfoxide | Plasma | LC-MS/MS | 0.02 µM | nih.gov |
Ion-Exchange Chromatography (IEC) is a classic and robust method for the separation of ionizable molecules like amino acids. 193.16.218researchgate.net The separation is based on the reversible interaction between the charged amino acid and the charged stationary phase of the column. researchgate.netphenomenex.com In the context of S-phenylcysteine analysis, cation-exchange chromatography would be employed.
A significant advantage of IEC is that sample preparation is often minimal compared to pre-column derivatization methods. 193.16.218 Following separation on the IEC column, the eluted amino acids are mixed with a derivatizing reagent in a post-column reactor to produce a colored or fluorescent compound that can be detected. 193.16.218 Ninhydrin is a common post-column derivatization reagent that reacts with most amino acids to form a deep purple product. 193.16.218 Another reagent, o-phthalaldehyde (OPA), is used for the fluorescent detection of primary amines. The specificity of the detection is a key advantage of this approach. 193.16.218 A new post-column resonance light scattering detection approach using fluorosurfactant-capped gold nanoparticles has also been developed for cysteine and homocysteine. nih.gov More recently, a specific fluorescence post-column derivatization method has been developed for phytate analysis, showcasing the ongoing innovation in this area. nih.gov
Stereoselective Analysis of S-phenyl-D-cysteine
Distinguishing between the D- and L-enantiomers of S-phenylcysteine is crucial, as they may exhibit different biological activities. Stereoselective analysis can be achieved through chiral chromatography or by using stereospecific biological assays.
The indirect separation of enantiomers on a non-chiral column can be achieved by derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomers. unige.ch These diastereomers have different physicochemical properties and can be separated by conventional chromatography. A variety of chiral derivatizing reagents are available for amino acids. For example, o-phthalaldehyde (OPA) in combination with a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), is commonly used to form fluorescent diastereomeric isoindoles. nih.gov A novel diastereomeric reagent, N-R-mandelyl-L-cysteine (R-NMC), has been shown to provide high resolution for α-amino acid enantiomers. researchgate.net
Another approach involves the use of chiral stationary phases (CSPs) in HPLC, which allows for the direct separation of enantiomers without derivatization. Cysteine-based chiral selectors have been used in ligand-exchange chromatography for the separation of underivatized amino acids. nih.govresearchgate.net The derivatization of cysteine enantiomers with 4-fluoro-7-nitrobenzofurazan (NBD-F) followed by separation on a chiral stationary phase has also been reported, enabling their determination in plasma. unige.ch
| Chiral Derivatizing Agent/Method | Principle | Application | Reference |
|---|---|---|---|
| OPA/Chiral Thiols (e.g., NAC, IBLC) | Formation of fluorescent diastereomeric isoindoles | Separation of primary amino acid enantiomers | nih.gov |
| N-R-mandelyl-L-cysteine (R-NMC) | Formation of diastereomers with enhanced resolution | Chiral analysis of complex amino acid mixtures | researchgate.net |
| 4-fluoro-7-nitrobenzofurazan (NBD-F) | Derivatization followed by separation on a chiral stationary phase | Determination of cysteine enantiomers in plasma | unige.ch |
| Cysteine-based chiral selectors | Ligand-exchange chromatography | Separation of underivatized amino acids | nih.govresearchgate.net |
A novel and highly specific approach for the detection of D-amino acids is the development of stereospecific bioluminescent assays. researchgate.netnih.gov A recently developed assay for D-cysteine utilizes the principle of luciferase-mediated bioluminescence. researchgate.netnih.gov In this assay, D-cysteine reacts with cyano hydroxy benzothiazole in the presence of a base and a reducing agent to form D-luciferin. researchgate.netnih.gov The D-luciferin then reacts with firefly luciferase and ATP to produce light, the intensity of which is directly proportional to the concentration of D-cysteine. researchgate.netnih.gov
This assay is highly stereospecific for D-cysteine and allows for its quantitative estimation in biological tissues. researchgate.netnih.gov The high specificity of the enzyme for its substrate ensures that the L-enantiomer does not interfere with the measurement. This method has been successfully used to identify and quantify endogenous D-cysteine in various mouse tissues, including the brain, eye, and pancreas. researchgate.net The development of such assays provides a valuable tool for investigating the specific roles of D-amino acids in biological systems.
Application of Isotope Labeling in this compound Studies
Isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its isotopes. This substitution creates a variant of the molecule that is chemically identical but has a different mass, which can be detected by mass spectrometry. This methodology is instrumental in this compound research for tracing biological pathways and for precise quantification.
Deuterium Labeling for Tracing Metabolic Fates and as Internal Standards
Deuterium (²H), a stable isotope of hydrogen, is frequently used to label compounds to study their metabolic fate. By introducing deuterium-labeled this compound or its precursors into a biological system, researchers can track the compound and its metabolites through various biochemical pathways. scispace.comnih.gov The heavier mass of deuterium allows labeled molecules to be distinguished from their unlabeled counterparts using mass spectrometry, providing clear insights into metabolic processes like hydroxylation. nih.gov
A critical application of deuterium labeling is its use in creating internal standards for quantitative analysis. nih.gov In methods like gas chromatography-mass spectrometry (GC-MS), a known amount of a deuterium-labeled version of the analyte, such as [(2)H5]-S-phenylcysteine, is added to a sample. nih.gov Because the labeled standard behaves almost identically to the natural compound during sample preparation and analysis, it can be used to correct for any loss of the analyte during these steps. scispace.com This isotope dilution mass spectrometry approach allows for highly accurate and precise quantification of this compound in complex biological matrices like blood plasma. nih.govnih.gov
Stable Isotope Labeling for Quantitative Proteomics
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Stable isotope labeling is a cornerstone of this field, enabling the comparison of protein abundance across different samples with high accuracy. youtube.comoup.com Methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involve metabolically incorporating amino acids containing heavy isotopes (e.g., ¹³C, ¹⁵N) into the entire proteome of cells. youtube.comyoutube.comyoutube.com When comparing a "heavy" labeled cell population with a "light" (unlabeled) one, the ratio of heavy to light peptide signals in the mass spectrometer provides a direct measure of the relative protein abundance. youtube.com
For studying cysteine modifications specifically, techniques like Isotope-Coded Affinity Tags (ICAT) are particularly relevant. nih.govnih.gov The ICAT reagent contains three parts: a thiol-reactive group that specifically targets cysteine residues, a linker that can be labeled with either light (e.g., ¹²C) or heavy (e.g., ¹³C) isotopes, and an affinity tag (like biotin) for purification. nih.gov This method reduces the complexity of protein samples by focusing only on cysteine-containing peptides, allowing for detailed analysis and quantification of changes in cysteine modifications between different sample states. nih.govnih.gov Another advanced method is Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA), a mass spectrometry-based workflow that uses light or heavy iodoacetamide to differentially label reduced cysteine thiols, enabling the assessment of proteome-scale cysteine oxidation. nih.govresearchgate.net
Biomarker Discovery and Proteomic Profiling
S-phenylcysteine adducts on proteins serve as valuable biomarkers for assessing exposure to environmental toxins and for understanding the broader landscape of protein modifications.
S-phenylcysteine in Globin as a Marker of Environmental Exposure
S-phenylcysteine (SPC) formed in blood proteins like hemoglobin and albumin is a recognized biomarker for exposure to benzene, a widespread environmental pollutant and known carcinogen. researchgate.netsigmaaldrich.comoup.comnih.gov Benzene is metabolized in the body to reactive intermediates, such as benzene oxide, which can then bind covalently to cysteine residues in proteins to form SPC adducts. researchgate.netsigmaaldrich.com
Assays have been developed to measure SPC in globin, the protein component of hemoglobin, with a sensitivity of less than 20 pmol SPC per gram of globin. nih.gov Studies in rats and mice exposed to benzene showed a clear dose-response relationship, demonstrating that the level of SPC adducts in hemoglobin is proportional to the exposure level. researchgate.netsigmaaldrich.com
While detecting SPC in the globin of occupationally exposed humans proved challenging in some studies sigmaaldrich.comoup.comnih.gov, SPC adducts in albumin have shown considerable promise as a reliable biomarker. oup.comnih.gov A study of workers occupationally exposed to benzene found a statistically significant linear increase in SPC levels in albumin with increasing benzene exposure. oup.comnih.gov In a control group with no occupational exposure, seven out of nine individuals had SPC levels below the detection limit of 0.1 pmol/mg albumin. oup.comnih.gov
| Average Benzene Exposure (ppm) | Number of Subjects | Mean SPC Level (pmol/mg albumin) | Notes |
|---|---|---|---|
| 0 (Control) | 9 | < 0.1 (for 7 subjects) | Two control subjects had detectable levels. |
| 4.4 | - | ~0.33 | Value calculated from slope. |
| 8.4 | - | ~0.51 | Value calculated from slope. |
| 23 | - | ~1.15 | Value calculated from slope. |
Data derived from a study showing a linear relationship with a slope of 0.044 ± 0.008 pmol/mg albumin/p.p.m. and an intercept of 0.135 ± 0.095 pmol/mg albumin. oup.comnih.gov Calculated values are illustrative based on the regression line.
Site-Specific Profiling of Protein Cysteine Modifications
Cysteine residues in proteins can undergo a variety of post-translational modifications, including S-acylation, S-glutathionylation, S-nitrosylation, and S-sulfenylation, which play key roles in regulating protein function and signaling. nih.govaminer.orgnih.gov Advanced mass spectrometry-based proteomic technologies have been developed to identify the specific cysteine residues that are modified within the proteome. nih.govnih.gov
These methodologies enable the large-scale mapping of modification sites. For instance, one study identified 2,596 unique modification sites on 1,319 different proteins in mouse liver under normal physiological conditions. nih.govaminer.orgnih.gov This research revealed that different modifications target distinct sets of proteins and specific cysteine residues, with minimal overlap. nih.gov Specifically, 71% of the identified proteins exhibited only a single type of modification, and 80% of the modified residues carried only one type of modification, indicating a high degree of specificity in these signaling pathways. nih.gov
Structural analysis shows that these modified cysteines are often located in unique and evolutionarily conserved segments of the protein, but typically outside of commonly recognized functional domains. nih.govnih.gov The ability to pinpoint the exact location of a modification, such as S-phenylation, is crucial for understanding how environmental exposures or cellular stress can alter the function of specific proteins and disrupt cellular networks. nih.govplos.orgfrontiersin.org
| Modification Type | Number of Identified Sites | Number of Identified Proteins |
|---|---|---|
| S-acylation | 1000+ | ~600 |
| S-glutathionylation | ~600 | ~350 |
| S-nitrosylation | ~500 | ~300 |
| S-sulfenylation | ~400 | ~200 |
Approximate numbers of identified sites and proteins for four distinct cysteine modifications, illustrating the scale of site-specific proteomic profiling. nih.govaminer.org
Research Applications and Emerging Directions in S Phenyl D Cysteine Studies
S-phenyl-D-cysteine as a Biochemical Probe for Mechanistic Investigations
The application of specifically modified amino acids as probes is a cornerstone of mechanistic biochemistry. This compound, with its distinct phenyl moiety, serves as an excellent tool for dissecting enzymatic reactions and for the construction of novel peptides.
Elucidation of Enzyme Substrate Specificity and Catalytic Mechanisms
The study of enzyme kinetics is fundamental to understanding the catalytic mechanism of an enzyme and its substrate specificity. wikipedia.orgnih.gov By systematically varying reaction conditions and substrate analogs, researchers can elucidate the sequence of chemical steps that transform a substrate into a product. wikipedia.org this compound can be employed as a substrate analog or potential inhibitor to probe the active sites of enzymes that metabolize cysteine or related molecules.
The introduction of the bulky phenyl group on the sulfur atom can provide insights into the steric and electronic requirements of an enzyme's active site. For instance, comparing the kinetic parameters of an enzyme's interaction with D-cysteine versus this compound can reveal the degree to which the active site can accommodate substitutions on the thiol group. A significant decrease in binding affinity or reaction rate would suggest a sterically constrained active site.
Furthermore, S-phenyl-L-cysteine, the L-isomer of the compound of interest, has been shown to be a weak inhibitor of certain cytochrome P450 isoenzymes. nih.gov This inhibitory activity suggests that this compound could also be investigated as a potential inhibitor for D-amino acid-specific enzymes or other enzymes that interact with cysteine. The study of such inhibition can provide valuable information about the enzyme's mechanism and the structural features required for binding. Competitive inhibition, for example, would indicate that the probe binds to the same site as the natural substrate. researchgate.net
Below is a table summarizing the potential applications of this compound in enzyme kinetic studies:
| Application Area | Method | Expected Information |
| Substrate Specificity | Compare binding affinity (Km) and catalytic efficiency (kcat/Km) with D-cysteine. | Tolerance of the enzyme's active site for bulky substituents on the thiol group. |
| Enzyme Inhibition | Test for competitive, non-competitive, or uncompetitive inhibition. | Mode of binding and potential allosteric sites on the enzyme. |
| Mechanistic Studies | Use in rapid kinetic studies, such as stopped-flow spectroscopy, to observe intermediates. cam.ac.uk | Identification of transient enzyme-substrate complexes and rate-determining steps. wikipedia.org |
Exploring the Physiological and Pathophysiological Relevance of D-Amino Acids
For a long time, D-amino acids were considered unnatural in mammals. However, recent advancements in analytical techniques have revealed their presence and important physiological roles, particularly in the nervous and endocrine systems. tandfonline.com
Investigation of D-cysteine's Role in Endocrine Regulation
D-cysteine is endogenously present in the mammalian brain and is involved in various signaling pathways. tandfonline.comnih.gov One of its key roles is to serve as a precursor for the gaseous signaling molecule hydrogen sulfide (B99878) (H₂S). tandfonline.comnih.gov H₂S is produced from D-cysteine through the action of the enzyme D-amino acid oxidase (DAO) and 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST). tandfonline.com In the endocrine system, D-amino acids like D-aspartate have been shown to regulate hormone release. acs.org While the specific roles of D-cysteine in endocrine regulation are still being elucidated, its metabolic product, H₂S, is known to modulate various physiological processes. johnshopkins.edu
The use of this compound can be a valuable strategy to investigate the metabolism and signaling functions of D-cysteine. By introducing this stable analog into cellular or animal models, researchers can study its uptake, distribution, and potential conversion to downstream signaling molecules. For example, one could investigate whether this compound can be metabolized to release a phenyl-containing sulfur compound and how this might affect cellular signaling pathways compared to H₂S. This approach allows for the dissection of the specific contributions of D-cysteine to these pathways.
Contribution to Understanding Stereoisomer-Specific Biological Activities
The biological functions of amino acids are highly dependent on their stereochemistry. D-amino acids often exhibit distinct physiological activities compared to their L-counterparts. mdpi.com For example, D-cysteine has been shown to be an endogenous regulator of neural progenitor cell dynamics in the mammalian brain, a function not shared by L-cysteine. creative-peptides.com
Studying this compound can contribute significantly to our understanding of these stereoisomer-specific activities. By comparing the biological effects of this compound with its L-isomer, S-phenyl-L-cysteine, researchers can identify receptors, enzymes, and transport systems that are specific for the D-enantiomer. Such studies are crucial for designing stereospecific drugs and for understanding the molecular basis of diseases associated with aberrant D-amino acid metabolism.
The following table summarizes the comparative biological activities of D- and L-cysteine derivatives:
| Derivative | Known Biological Activity | Research Implication |
| D-cysteine | Regulator of neural progenitor cell proliferation. creative-peptides.com | Investigating the effects of this compound on neural development. |
| L-cysteine | Precursor for glutathione (B108866) synthesis, protein synthesis. | Using S-phenyl-L-cysteine as a control to identify D-isomer specific effects. |
| S-phenyl-L-cysteine | Weak inhibitor of cytochrome P450 enzymes. nih.gov | Provides a baseline for studying the inhibitory potential of this compound. |
Future Perspectives in this compound Research
The field of D-amino acid research is rapidly expanding, with new roles for these molecules continually being discovered. nih.gov this compound is poised to be a key tool in these future investigations.
Future research is likely to focus on several key areas. Firstly, the development of more sophisticated biochemical probes based on the this compound scaffold could allow for real-time imaging of D-cysteine metabolism in living cells. This could involve the incorporation of fluorescent or other reporter groups onto the phenyl ring.
Secondly, the use of this compound in the synthesis of peptide-based therapeutics is a promising avenue. The incorporation of this unnatural amino acid could lead to the development of peptides with enhanced stability and novel biological activities. creative-peptides.com The exploration of eco-friendly and efficient methods for peptide synthesis will further drive this research. creative-peptides.com
Finally, a deeper understanding of the physiological roles of D-cysteine, facilitated by tools like this compound, may open up new therapeutic strategies for neurological and endocrine disorders. As the link between D-amino acid metabolism and various diseases becomes clearer, the demand for specific molecular tools to study these processes will undoubtedly increase. mdpi.comnih.gov
Advancements in Chemoenzymatic Synthesis and Biocatalysis
The production of enantiomerically pure D-amino acids, such as this compound, is of significant interest for the pharmaceutical and fine chemical industries. mdpi.com Traditional chemical synthesis methods often result in racemic mixtures, requiring costly and complex resolution steps. google.com Consequently, research has increasingly focused on chemoenzymatic and biocatalytic approaches, which leverage the high stereoselectivity of enzymes to achieve efficient asymmetric synthesis. mdpi.comresearchgate.net
Recent advancements have centered on the discovery and engineering of enzymes capable of producing a wide array of D-amino acids from simple, prochiral precursors. acs.orgnih.gov Key enzyme classes in this field include D-amino acid dehydrogenases (DAADHs) and D-amino acid aminotransferases (DAATs). mdpi.comresearchgate.net These enzymes catalyze the conversion of α-keto acids into the corresponding D-amino acids with high enantiomeric excess. nih.govnih.gov
Similarly, D-amino acid aminotransferases are used in biocatalytic cascades. polimi.it Whole-cell biocatalysts have been developed that couple an L-amino acid deaminase with an engineered DAAT. This allows for the stereoinversion of readily available and less expensive L-amino acids or the deracemization of racemic mixtures into pure D-enantiomers. polimi.it These systems have been used to produce various D-phenylalanine derivatives with high enantiomeric excess (90% to >99%). polimi.it
Table 1: Key Enzymes in the Biocatalytic Synthesis of D-Amino Acids
| Enzyme Class | Abbreviation | Reaction Catalyzed | Application Example | Reference(s) |
|---|---|---|---|---|
| D-Amino Acid Dehydrogenase | DAADH | Reductive amination of an α-keto acid to a D-amino acid | Synthesis of D-phenylalanine derivatives from phenylpyruvate | mdpi.comnih.gov |
| D-Amino Acid Aminotransferase | DAAT | Transamination of an α-keto acid to a D-amino acid | Stereoinversion of L-phenylalanine derivatives to D-phenylalanine derivatives | nih.govpolimi.it |
| L-Amino Acid Deaminase | LAAD | Oxidative deamination of an L-amino acid to an α-keto acid | Used in cascades with DAAT for deracemization | polimi.it |
| Formate (B1220265) Dehydrogenase | FDH | Oxidation of formate to CO2 for NAD(P)H regeneration | Cofactor recycling in DAADH-catalyzed reactions | mdpi.com |
Expanding Analytical Platforms for Low-Abundance Detection
The detection and quantification of low-abundance chiral molecules like this compound within complex biological matrices presents a significant analytical challenge. chromatographyonline.com Because enantiomers possess identical mass, their separation is crucial, necessitating the use of advanced chiral analytical techniques. chromatographyonline.comacs.org Recent progress has focused on enhancing the sensitivity and throughput of methods capable of distinguishing between D- and L-amino acids without cumbersome derivatization steps. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for chiral amino acid analysis. nih.govmdpi.com The development of novel chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) allows for the direct separation of enantiomers prior to their detection by mass spectrometry. mdpi.com This approach provides both high sensitivity and specificity. For instances where direct separation is difficult, chiral derivatization agents can be employed. These reagents, such as Marfey's reagent or (S)-naproxen chloride, react with the amino acid enantiomers to form diastereomers, which have different physical properties and can be readily separated using standard reverse-phase LC and detected by MS. mdpi.comacs.org
A particularly innovative technique is trapped ion mobility spectrometry-mass spectrometry (TIMS-MS). acs.orgnih.gov This method separates ions in the gas phase based on their size, shape, and charge. When combined with chiral derivatization, TIMS-MS can rapidly separate the resulting diastereomers, enabling highly sensitive detection down to the nanomolar concentration range. acs.orgnih.gov This high-throughput method is robust and can perform chiral analysis in under three minutes per sample, making it suitable for screening large numbers of samples. nih.gov Furthermore, nanopore-based sensing is an emerging technology with the potential for single-molecule detection. nih.gov While still in development for complex amino acids, functionalized nanopores have shown the ability to detect standard amino acids at nanomolar concentrations, suggesting a future direction for ultra-sensitive analysis of low-abundance, non-canonical amino acids. nih.gov
Table 2: Modern Analytical Techniques for Chiral Amino Acid Detection
| Technique | Principle | Limit of Detection (LOD) | Key Advantages | Reference(s) |
|---|---|---|---|---|
| LC-MS/MS with Chiral Stationary Phase | Chromatographic separation of enantiomers followed by mass detection. | Varies by analyte; often low- to mid-nanomolar. | Direct analysis without derivatization, high sensitivity. | nih.govmdpi.com |
| LC-MS/MS with Chiral Derivatization | Chemical reaction to form diastereomers, which are then separated by LC and detected by MS. | Low-nanomolar range. | High accuracy and precision for quantification of enantiomeric ratios. | mdpi.comacs.org |
| Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS) | Gas-phase separation of derivatized diastereomers based on ion mobility, followed by mass detection. | Low-nanomolar range (e.g., 88 nM for Cys). | High throughput, rapid analysis (~3 min/sample), robust against salt interference. | acs.orgnih.gov |
| Nanopore Sensing | Detection of individual amino acids as they pass through a functionalized nanopore, causing characteristic changes in ionic current. | Nanomolar range (e.g., <100 nM for Glycine). | Potential for single-molecule sensitivity, amplification-free detection. | nih.gov |
Integrating Multi-Omics Data for Comprehensive Understanding of its Biological Impact
Understanding the complete biological impact of a non-canonical amino acid like this compound requires a systems-level approach. Integrating data from multiple "omics" platforms—primarily proteomics and metabolomics—provides a comprehensive view of the molecular perturbations that occur within a cell or organism upon exposure to or metabolism of the compound. nih.govnih.gov This strategy moves beyond studying single targets to mapping the complex network of interactions and pathway alterations. frontiersin.org
Metabolic labeling of proteins with non-canonical amino acids (ncAAs) is a powerful tool in proteomics. nih.govresearchgate.net Techniques like Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT) allow for the incorporation of ncAAs with chemical handles into newly synthesized proteins. berkeley.edu These tagged proteins can then be selectively enriched and identified via mass spectrometry, providing a snapshot of dynamic protein synthesis and revealing which proteins might be directly affected by the presence of the ncAA. nih.govnih.gov
Simultaneously, metabolomics analysis, typically using LC-MS, quantifies changes in the levels of endogenous small-molecule metabolites. uva.es When studying a cysteine derivative, this can reveal disruptions in related pathways, such as glutathione synthesis, taurine (B1682933) metabolism, or the methionine cycle. nih.govfrontiersin.org For example, a multi-omics study on the cysteine derivative S-Sulfocysteine (SSC) in CHO cells revealed that its metabolism led to increased intracellular cysteine, which was then funneled into glutathione and taurine synthesis, indicating a cellular response to maintain cysteine homeostasis. frontiersin.org
The true power of this approach lies in the integration of these datasets. nih.gov By correlating changes in protein expression (from proteomics) with changes in metabolite concentrations (from metabolomics), researchers can build detailed interaction networks. frontiersin.org This can elucidate the mechanisms of action, identify affected enzymatic pathways, and uncover novel biological roles or potential off-target effects of the compound under investigation. nih.gov Such an integrated analysis is essential for building a holistic understanding of how a molecule like this compound interacts with and alters cellular physiology.
Q & A
Basic: How should experimental protocols for synthesizing and characterizing S-phenyl-D-cysteine be designed to ensure reproducibility?
To ensure reproducibility, synthesis protocols must include:
- Stepwise reaction conditions (solvent, temperature, catalyst) and purification methods (e.g., recrystallization, HPLC).
- Full spectroscopic characterization (NMR, IR, mass spectrometry) with peak assignments and comparison to literature data .
- Purity validation via elemental analysis (C, H, N, S) and chromatographic methods (HPLC/LC-MS) to confirm ≥95% purity .
- Documentation of synthetic yields and detailed procedural notes (e.g., reaction time, workup steps) in the main manuscript or supplementary information .
Basic: What analytical techniques are most effective for validating the identity and purity of this compound in metabolic studies?
- Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS): Provides accurate mass-to-charge (m/z) ratios and retention time (RT) data, as shown in sepsis biomarker studies where This compound was detected at m/z 215.09 and RT 9.28 min .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms structural integrity by matching spectral data to reference libraries (e.g., NIST Chemistry WebBook) .
- Elemental Analysis: Quantifies C, H, N, and S percentages to validate stoichiometric consistency .
Advanced: How can researchers resolve contradictions in metabolic flux data involving this compound across studies?
Contradictions (e.g., conflicting fold changes or directional trends) require:
- Replication under standardized conditions (e.g., matched patient cohorts, identical LC/MS-MS parameters) to rule out technical variability .
- Multivariate statistical validation: Use VIP (Variable Importance in Projection) scores >1.0 and p-values <0.05 to prioritize significant metabolites, as demonstrated in sepsis metabolomics (VIP = 4.02, p = 0.003 for This compound) .
- Pathway enrichment analysis: Contextualize findings by linking This compound to cysteine metabolism disruptions, cross-referencing transcriptomic or proteomic datasets .
Advanced: What strategies are recommended for integrating this compound metabolomic data with multi-omics approaches?
- Correlative analysis: Pair LC/MS-MS data with RNA-seq or proteomic profiles to identify upstream regulatory mechanisms (e.g., enzymes in cysteine biosynthesis) .
- Network modeling: Use tools like MetaboAnalyst to map This compound onto metabolic networks, highlighting interactions with glycine or glutathione pathways .
- Machine learning: Train classifiers on combined omics datasets to improve biomarker predictive power (e.g., ROC curve analysis for sepsis diagnosis) .
Basic: What critical parameters should be reported when documenting this compound synthesis for peer-reviewed publication?
- Reaction specifics: Substrate ratios, solvent systems, and catalyst concentrations.
- Analytical thresholds: NMR chemical shifts (δ ppm), MS/MS fragmentation patterns, and chromatographic retention times .
- Supporting information: Raw spectral data, synthetic yields, and purity metrics in supplementary files, formatted per journal guidelines (e.g., Beilstein Journal protocols) .
Advanced: How can this compound serve as a biomarker in disease models, and what validation steps are essential?
- Biomarker candidacy: Prioritize metabolites with significant VIP scores (>1.5) and consistent directional trends (e.g., downregulation in sepsis: log₂ fold change = -0.417) .
- Clinical validation: Conduct ROC analysis to assess sensitivity/specificity in independent cohorts, ensuring AUC >0.7 for diagnostic utility .
- Mechanistic studies: Use isotopic labeling (e.g., ¹³C-cysteine) to trace This compound biosynthesis in vivo, correlating flux changes with disease progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
